2-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid
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Overview
Description
2-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid is a complex organic compound with a molecular formula of C19H16Cl3N3O3S This compound is known for its unique structure, which includes a trichloroethyl group, a phenylprop-2-enoyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid involves multiple steps. One common method starts with the reaction of 2,2,2-trichloroethylamine with 3-phenylprop-2-enoyl chloride under basic conditions to form an intermediate. This intermediate is then reacted with 2-aminobenzoic acid in the presence of a carbothioylating agent to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, would apply to ensure the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated form.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, replacing chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
2-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: Although not widely used industrially, it serves as a reference compound in quality control and analytical chemistry.
Mechanism of Action
The mechanism of action of 2-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylprop-2-enoyl group may interact with hydrophobic pockets in target molecules, enhancing binding affinity. The benzoic acid moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,2,2-trichloro-1-{[(4-ethylphenoxy)acetyl]amino}ethyl)carbamothioyl]amino}benzoic acid
- Ethyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
What sets 2-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenylprop-2-enoyl group, in particular, provides additional sites for interaction with biological targets, potentially enhancing its efficacy in research applications.
Properties
Molecular Formula |
C19H16Cl3N3O3S |
---|---|
Molecular Weight |
472.8 g/mol |
IUPAC Name |
2-[[2,2,2-trichloro-1-[[(E)-3-phenylprop-2-enoyl]amino]ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C19H16Cl3N3O3S/c20-19(21,22)17(24-15(26)11-10-12-6-2-1-3-7-12)25-18(29)23-14-9-5-4-8-13(14)16(27)28/h1-11,17H,(H,24,26)(H,27,28)(H2,23,25,29)/b11-10+ |
InChI Key |
CNUCKIVEUUBDLN-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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